1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine
Overview
Description
1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromobenzoyl group and a fluorophenyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine typically involves the reaction of 3-bromobenzoyl chloride with 2-fluoroaniline in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents such as potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, catalysts like palladium on carbon, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-bromobenzoyl)-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(3-bromobenzoyl)-4-phenylpiperazine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
1-(3-chlorobenzoyl)-4-(2-fluorophenyl)piperazine: Contains a chlorine atom instead of bromine, which may influence its properties and applications.
1-(3-bromobenzoyl)-4-(2-methylphenyl)piperazine: Contains a methyl group instead of fluorine, which may alter its chemical and biological behavior.
Properties
IUPAC Name |
(3-bromophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O/c18-14-5-3-4-13(12-14)17(22)21-10-8-20(9-11-21)16-7-2-1-6-15(16)19/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDAAGOOQWFQMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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